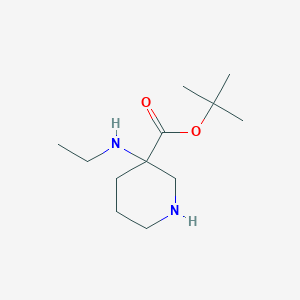
3-Boc-3-Ethylaminopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Boc-3-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-3-ylcarbamate, is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Boc-3-Ethylaminopiperidine typically involves the protection of the amino group in piperidine. One common method includes the following steps :
Starting Material: N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: The starting material undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The intermediate is then subjected to an acid-amide condensation reaction with ammonia gas.
Hofmann Degradation: This reaction produces another intermediate, which is then subjected to Hofmann degradation.
Protection: The resulting compound is protected with di-tert-butyl dicarbonate to form the Boc-protected amine.
Hydrogenation and Cbz Removal: Finally, the compound undergoes hydrogenation and Cbz removal to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield, safety, and environmental sustainability .
化学反応の分析
Types of Reactions
3-Boc-3-Ethylaminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
3-Boc-3-Ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Boc-3-Ethylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amino function, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-Boc-aminopiperidine: Similar in structure but lacks the ethyl group.
N-Boc-piperidine: Another Boc-protected piperidine derivative.
3-Boc-3-methylaminopiperidine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
3-Boc-3-Ethylaminopiperidine is unique due to the presence of the ethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications .
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl 3-(ethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
InChIキー |
BGXRAAQPXQUSBH-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CCCNC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


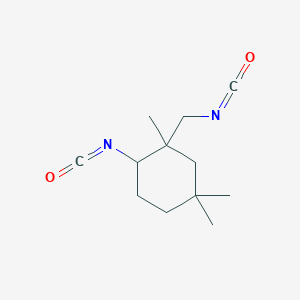
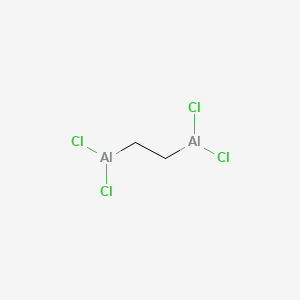
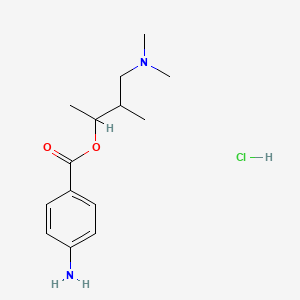
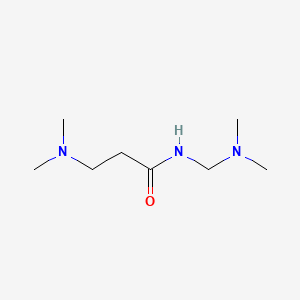
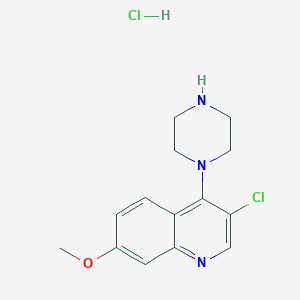
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
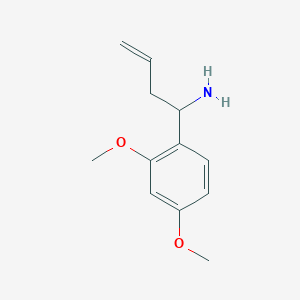
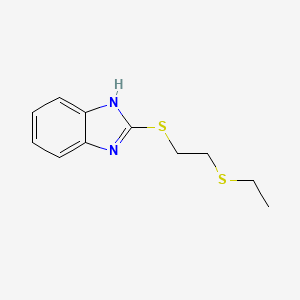
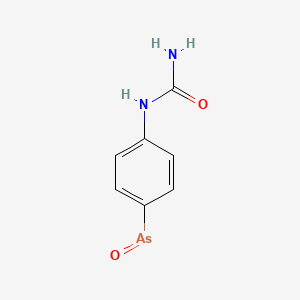

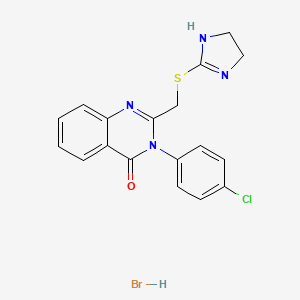
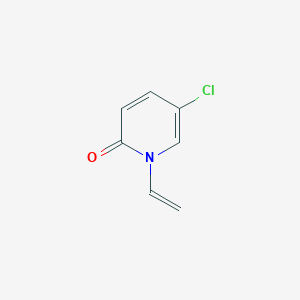
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)

